3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
3-Benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a fused chromene-pyrimidine scaffold substituted with benzyl and fluorophenyl groups. This structural framework is associated with diverse biological activities, particularly in anticancer and anti-inflammatory research. The fluorophenyl group may enhance metabolic stability and bioavailability compared to non-fluorinated analogs, a common strategy in medicinal chemistry .
Properties
IUPAC Name |
3-benzyl-2-(2-fluorophenyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15FN2O3/c25-18-12-6-4-10-16(18)22-26-23-20(21(28)17-11-5-7-13-19(17)30-23)24(29)27(22)14-15-8-2-1-3-9-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPLOGINMBEKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and fluorophenyl precursors with chromeno-pyrimidine intermediates. The reaction conditions often require the use of catalysts such as zinc chloride (ZnCl2) and solvents like ethanol or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other substituents
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenation reagents like bromine (Br2) or chlorination reagents like thionyl chloride (SOCl2) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with inflammatory mediators or cancer cell signaling pathways, thereby exerting its anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with its structural analogs in terms of substituents, physicochemical properties, and biological activities.
Key Observations:
Substituent Effects on Bioactivity: Chlorophenyl/chlorobenzylidene groups (e.g., in compounds from ) correlate with potent cytotoxicity but may increase molecular weight and reduce solubility. Fluorophenyl groups (as in the target compound) likely improve metabolic stability compared to chlorinated analogs, though this requires experimental validation .
Structural Flexibility: The chromeno[2,3-d]pyrimidine core tolerates diverse substitutions (e.g., amino, hydroxy, imino) without losing scaffold integrity, enabling tailored drug design .
Synthetic Accessibility :
- The target compound’s synthesis may involve multi-step routes similar to those for chlorinated analogs, such as cyclocondensation of 2-fluorophenylacetylene with chromene precursors .
- Green chemistry approaches (e.g., deep eutectic solvents, as in ) could optimize yields and reduce environmental impact compared to traditional methods.
Biological Activity
3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound belonging to the class of chromeno-pyrimidine derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, featuring a chromeno ring fused with a pyrimidine moiety, along with benzyl and fluorophenyl substituents, plays a crucial role in its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of appropriate benzyl and fluorophenyl precursors with chromeno-pyrimidine intermediates. Catalysts such as zinc chloride are often employed to facilitate these reactions, utilizing solvents like ethanol or dimethylformamide to optimize yields and reaction rates.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell signaling pathways. This interaction leads to observed biological effects such as anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of colorectal cancer cells effectively. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cancer cell growth and survival .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in various biological contexts.
Case Studies
- Antiproliferative Activity : In a study assessing the antiproliferative effects on colorectal cancer cell lines, this compound demonstrated IC50 values in the micromolar range, indicating potent activity against these cancer cells .
- Mechanistic Insights : Further investigations revealed that the compound could inhibit specific isoforms of monoamine oxidase (MAO), which are implicated in various neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
